N-(6-nitro-1,3-benzothiazol-2-yl)-4-propan-2-yloxybenzamide
Overview
Description
N-(6-nitro-1,3-benzothiazol-2-yl)-4-propan-2-yloxybenzamide is a synthetic organic compound that belongs to the benzothiazole family Benzothiazoles are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-nitro-1,3-benzothiazol-2-yl)-4-propan-2-yloxybenzamide typically involves the following steps:
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Formation of Benzothiazole Core: : The benzothiazole core can be synthesized through a condensation reaction between 2-aminothiophenol and an appropriate aldehyde. This reaction is often catalyzed by acids such as hydrochloric acid or sulfuric acid and can be carried out under reflux conditions .
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Nitration: : The nitration of the benzothiazole core is achieved using a mixture of concentrated nitric acid and sulfuric acid. This step introduces the nitro group at the desired position on the benzothiazole ring .
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Amidation: : The final step involves the formation of the benzamide moiety. This can be achieved by reacting the nitrated benzothiazole intermediate with an appropriate benzoyl chloride derivative in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(6-nitro-1,3-benzothiazol-2-yl)-4-propan-2-yloxybenzamide can undergo various chemical reactions, including:
Substitution: The isopropoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Condensation: The benzamide moiety can participate in condensation reactions with various aldehydes and ketones to form imines and other derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst
Substitution: Alkoxy reagents, sodium hydride or potassium carbonate
Condensation: Aldehydes or ketones, acid or base catalysts
Major Products Formed
Reduction: Formation of 4-isopropoxy-N-(6-amino-1,3-benzothiazol-2-yl)benzamide
Substitution: Formation of various alkoxy derivatives
Condensation: Formation of imines and other condensation products
Scientific Research Applications
N-(6-nitro-1,3-benzothiazol-2-yl)-4-propan-2-yloxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential as an anti-tubercular agent and other therapeutic applications.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-(6-nitro-1,3-benzothiazol-2-yl)-4-propan-2-yloxybenzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-6-nitro-1,3-benzothiazol-2-amine
- 6-nitro-2-(2-(6-nitro-1,3-benzothiazol-2-yl)ethyl)-1,3-benzothiazole
Uniqueness
N-(6-nitro-1,3-benzothiazol-2-yl)-4-propan-2-yloxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-(6-nitro-1,3-benzothiazol-2-yl)-4-propan-2-yloxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c1-10(2)24-13-6-3-11(4-7-13)16(21)19-17-18-14-8-5-12(20(22)23)9-15(14)25-17/h3-10H,1-2H3,(H,18,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUHTUSHUTWRJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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